![molecular formula C16H20N2O5 B2645740 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide CAS No. 1788677-81-5](/img/structure/B2645740.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as "MDMAI" and is a derivative of the well-known drug MDMA (ecstasy). While MDMAI has some structural similarities to MDMA, it has distinct properties that make it an interesting target for research.
Scientific Research Applications
New Palladium-Catalyzed Intramolecular Allylation
A study by Giambastiani et al. (1998) developed a novel palladium(0)-catalyzed cyclization to 3,4-disubstituted pyrrolidin-2-ones. This method relies on the generation of stabilized acetamide enolate anions and a pi-allyl-palladium appendage, leading to exclusively 5-exo-trig ring closure and providing a pathway to synthesize gamma-lactams with total diastereoselection (Giambastiani et al., 1998).
Anticonvulsant Activity of Amides Derived from Pyrrolidin-1-yl-acetic Acid
Obniska et al. (2015) synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides evaluated for anticonvulsant activity. Their pharmacological results showed that specific compounds in this series revealed protection in animal models of epilepsy, suggesting the potential of these acetamide derivatives in developing new antiepileptic drugs (Obniska et al., 2015).
Cyclic Hydroxamic Acids and Lactams Synthesis
Hartenstein and Sicker (1993) explored the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, demonstrating the versatility of acetamide derivatives in synthesizing compounds with potential biological activities (Hartenstein & Sicker, 1993).
Protein Tyrosine Phosphatase 1B Inhibitors
Saxena et al. (2009) focused on the design, synthesis, and evaluation of 2-(4-methoxyphenyl)ethyl]acetamide derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors. These compounds showed potential in vitro activity, indicating their significance in developing antidiabetic agents (Saxena et al., 2009).
Spatial Orientations of Amide Derivatives on Anion Coordination
Kalita and Baruah (2010) studied the spatial orientations of amide derivatives, such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, highlighting the structural diversity and potential applications of amide compounds in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-12-6-4-3-5-11(12)13(23-2)9-17-14(19)10-18-15(20)7-8-16(18)21/h3-6,13H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICQFKCMRCKNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |
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